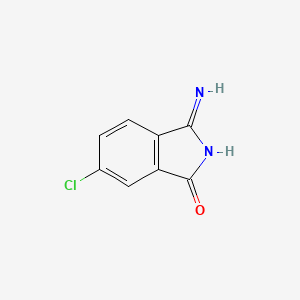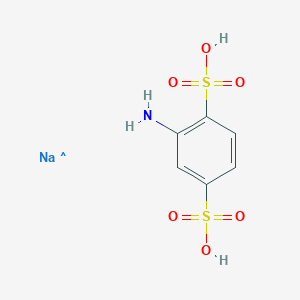
CID 87094165
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline-2,5-disulfonic Acid Monosodium Salt is a chemical compound with the molecular formula C6H6NNaO6S2. It is a white to almost white powder or crystal that is soluble in hot water. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aniline-2,5-disulfonic Acid Monosodium Salt can be synthesized through the sulfonation of aniline. The process involves the reaction of aniline with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Aniline-2,5-disulfonic Acid Monosodium Salt involves large-scale sulfonation reactors where aniline is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: Aniline-2,5-disulfonic Acid Monosodium Salt can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of aniline.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Aniline-2,5-disulfonic Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of Aniline-2,5-disulfonic Acid Monosodium Salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it can either gain or lose electrons, respectively, leading to the formation of different products. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 2-Amino-1,4-benzenedisulfonic Acid Monosodium Salt
- 2,5-Disulfoaniline Monosodium Salt
- Sodium Hydrogen 2-Amino-1,4-benzenedisulfonate
Comparison: Aniline-2,5-disulfonic Acid Monosodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it has a higher solubility in hot water and exhibits different reactivity in substitution and oxidation reactions. Its specific structure makes it particularly useful in the synthesis of certain dyes and pigments .
Propiedades
Fórmula molecular |
C6H7NNaO6S2 |
|---|---|
Peso molecular |
276.2 g/mol |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13); |
Clave InChI |
BAHMPEMONSMYRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Números CAS relacionados |
76684-33-8 24605-36-5 41184-20-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
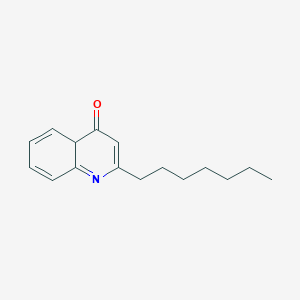

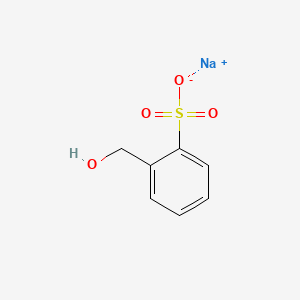
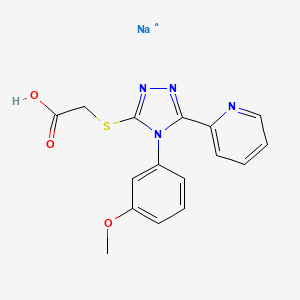
![4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)

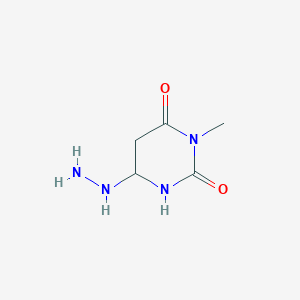
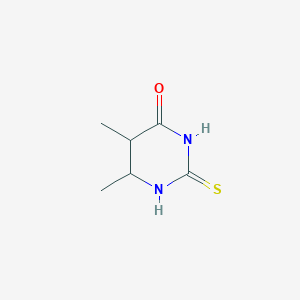
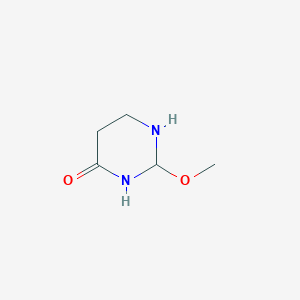
![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one](/img/structure/B12355332.png)
